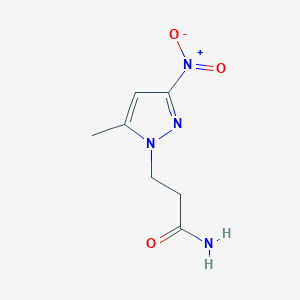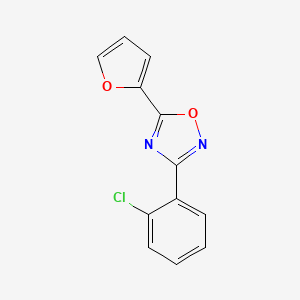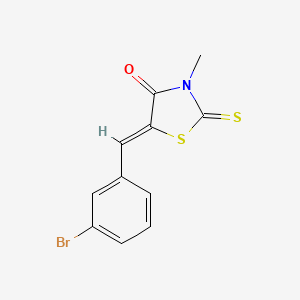
N-(2-methoxybenzyl)-4-phenoxybutanamide
Vue d'ensemble
Description
“N-(2-methoxybenzyl)-4-phenoxybutanamide” is a synthetic compound . It is an analogue of the 2C family of phenethylamine drugs, originally synthesized by Alexander Shulgin, that contain an N-(2-methoxy)benzyl substituent . These substances are a new class of potent serotonin 5-HT2A receptor agonist hallucinogens with potential harmful effects .
Mécanisme D'action
The mechanism of action of N-(2-methoxybenzyl)-4-phenoxybutanamide involves its phosphorylation by sphingosine kinase 2 (SphK2) to form the active metabolite, this compound-phosphate. This compound-phosphate acts as an agonist for sphingosine-1-phosphate (S1P) receptors, which are involved in the regulation of immune cell trafficking. By binding to these receptors, this compound-phosphate causes internalization and degradation of the receptors, leading to a reduction in the number of immune cells in circulation and a decrease in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the number of circulating lymphocytes, which are involved in the immune response. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Additionally, it has been shown to have neuroprotective effects, reducing the size of infarcts in animal models of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxybenzyl)-4-phenoxybutanamide in lab experiments is its well-studied mechanism of action. It has been extensively characterized and its effects on immune cells and inflammation are well understood. Additionally, it has been shown to be effective in a number of animal models of disease, making it a useful tool for investigating the underlying mechanisms of these diseases.
One limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have toxic effects on the liver at high doses, and caution should be taken when using this compound in animal studies.
Orientations Futures
There are a number of future directions for research on N-(2-methoxybenzyl)-4-phenoxybutanamide. One area of interest is its potential use in the treatment of multiple sclerosis. It has been shown to be effective in animal models of the disease, and further studies are needed to determine its potential efficacy in humans.
Another area of interest is its potential use in the treatment of stroke. It has been shown to have neuroprotective effects in animal models of stroke, and further studies are needed to determine its potential use in humans.
Finally, there is interest in developing new analogs of this compound with improved efficacy and reduced toxicity. These analogs could have potential therapeutic applications in a variety of diseases.
Applications De Recherche Scientifique
N-(2-methoxybenzyl)-4-phenoxybutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects. It has also been investigated for its potential use in the treatment of multiple sclerosis, stroke, and other neurological disorders.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-17-11-6-5-8-15(17)14-19-18(20)12-7-13-22-16-9-3-2-4-10-16/h2-6,8-11H,7,12-14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXONOFUGHSBRGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-(4-chlorophenyl)-3-[2-(3-methoxyphenyl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4790885.png)
![2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4790886.png)



![methyl 3-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4790927.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B4790948.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4790953.png)
![2-[4-[2-(2-furyl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4790958.png)
![2-(2-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4790965.png)
![(2-methoxyphenyl)(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)methanone](/img/structure/B4790972.png)
![4-(4-chlorophenyl)-1-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4790974.png)
![N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-methoxyphenyl)pentanamide](/img/structure/B4790988.png)
![3-(2-fluorobenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4790992.png)
